molecular formula C27H26FN3O3S B2632449 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline CAS No. 866843-24-5

3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline

Cat. No.: B2632449
CAS No.: 866843-24-5
M. Wt: 491.58
InChI Key: NPBPXGJCLPBHJY-UHFFFAOYSA-N
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Description

Introduction to 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline

Chemical Identity and IUPAC Nomenclature

The systematic IUPAC name for this compound is This compound , reflecting its intricate substitution pattern. The quinoline core is substituted at the 3-position with a benzenesulfonyl group (-SO₂C₆H₅), at the 6-position with an ethoxy group (-OCH₂CH₃), and at the 4-position with a piperazine ring bearing a 4-fluorophenyl moiety (-C₆H₄F) at its nitrogen atom.

A simplified structural breakdown is as follows:

  • Quinoline backbone : A bicyclic system comprising a benzene ring fused to a pyridine ring.
  • Benzenesulfonyl group : Enhances electrophilicity and potential hydrogen-bonding interactions with biological targets.
  • 4-(4-Fluorophenyl)piperazine : Introduces basicity and fluorinated aromaticity, which improves membrane permeability and receptor affinity.

Table 1 : Key functional groups and their roles in the molecule

Position Substituent Role in Pharmacological Activity
3 Benzenesulfonyl Enhances binding to sulfonamide-sensitive enzymes
6 Ethoxy Modulates solubility and metabolic stability
4 4-(4-Fluorophenyl)piperazine Facilitates interactions with serotonin/dopamine receptors

Historical Context of Quinoline-Piperazine Hybrid Development

Quinoline-piperazine hybrids emerged in the early 2000s as a response to multidrug-resistant bacterial strains and neurological disorders. The quinoline nucleus, known for its antimalarial and anticancer properties, was combined with piperazine—a heterocycle prevalent in antipsychotics and antidepressants—to create molecules with dual targeting capabilities.

Notable milestones include:

  • 2006 : Discovery that 2-[4-(4-fluorophenyl)piperazin-1-yl]quinoline exhibits moderate serotonin receptor (5-HT₆) antagonism, sparking interest in fluorinated piperazine-quinoline hybrids.
  • 2013 : Patent filings for pyrroloquinoline derivatives with 5-HT₆ antagonism, highlighting the therapeutic potential of sulfonamide-containing quinolines in neurological diseases.
  • 2022 : Synthesis of 2,4,6-substituted quinoline-piperazine hybrids demonstrating potent antitubercular activity (MIC: 0.07–1.1 μM), validating the scaffold’s versatility.

Structural Significance of Benzenesulfonyl and 4-Fluorophenyl Substituents

Benzenesulfonyl Group

The benzenesulfonyl moiety (-SO₂C₆H₅) contributes to:

  • Enzyme inhibition : Sulfonamides are classical inhibitors of dihydropteroate synthase (DHPS) in bacteria, though this compound’s activity against Mycobacterium tuberculosis suggests a distinct mechanism.
  • Metabolic stability : The sulfonyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
4-Fluorophenylpiperazine

The 4-fluorophenylpiperazine group (-C₆H₄F-N-N-) confers:

  • Receptor selectivity : Fluorine’s electronegativity enhances binding to aminergic receptors (e.g., 5-HT₁A, D₂), as seen in atypical antipsychotics like aripiprazole.
  • Lipophilicity : The fluorine atom increases logP values, improving blood-brain barrier penetration for potential CNS applications.

Structural comparison to related compounds :

  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoline : Lacks the benzenesulfonyl and ethoxy groups but shares the 4-fluorophenylpiperazine motif, showing weaker antibacterial activity (MIC >10 μM).
  • 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline : Replaces the 4-fluorophenyl group with a methyl group, reducing receptor affinity but retaining antitubercular potency.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c1-2-34-22-12-13-25-24(18-22)27(26(19-29-25)35(32,33)23-6-4-3-5-7-23)31-16-14-30(15-17-31)21-10-8-20(28)9-11-21/h3-13,18-19H,2,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBPXGJCLPBHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

The compound exhibits various biological activities, including:

  • Antimicrobial Activity
    • Exhibits significant antibacterial and antifungal properties.
    • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
  • Anticancer Activity
    • Shows potential in inhibiting cancer cell proliferation.
    • Mechanism: Induction of apoptosis through inhibition of cell cycle progression and activation of caspase pathways.
    • Effective against various cancer types, including breast and liver cancers.
  • Neuroprotective Effects
    • Preliminary studies suggest its ability to protect neuronal cells from oxidative stress.
    • Mechanism: Scavenging reactive oxygen species (ROS) and modulating neuroinflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, such as the compound in focus, can effectively combat bacterial infections. A study demonstrated that this compound inhibited the growth of several bacterial strains with minimum inhibitory concentrations (MIC) below 10 µg/mL, showcasing its potential as a novel antimicrobial agent.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound. For instance, it was tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), where it exhibited GI50 values as low as 0.1 µM . The mechanism involved in its anticancer activity includes:

  • Induction of apoptosis through caspase activation.
  • Inhibition of cell cycle progression at the G1/S phase.
Cancer Type Cell Line GI50 Value (µM)
Breast CancerMDA-MB-2310.1
Liver CancerHepG20.5
Lung CancerA5490.8

Neuroprotective Effects

In neuroprotection studies, the compound was shown to mitigate neuronal damage induced by oxidative stress in vitro. It reduced the levels of ROS and improved cell viability in neuronal cultures exposed to neurotoxic agents . This suggests a potential application in treating neurodegenerative diseases.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The table below compares key structural and functional features of the target compound with analogs from the evidence:

Compound Name Core Structure R3 Substituent R6 Substituent Piperazine Substituent Notable Properties/Applications
Target Compound Quinoline Benzenesulfonyl Ethoxy 4-(4-fluorophenyl) Potential CNS activity; enhanced stability
3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10a) Cinnoline Methyl 4-(4-fluorophenyl) Antipsychotic activity; lower molecular weight
Quinoxaline-based molecule Quinoxaline Trifluoromethyl Methoxycarbonyl 4-(4-fluorophenyl) Antimicrobial activity; electron-deficient core
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Imp. D(EP)) Quinoline Fluoro Piperazine (unsubstituted) Pharmaceutical impurity; simpler structure
7-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid Quinoline Carboxylic acid Fluoro Benzodioxolylmethyl Antibacterial; polar functional groups

Key Observations:

  • Core Structure Differences: Quinoline (target) vs. cinnoline () or quinoxaline (): Quinoline’s nitrogen at position 1 creates distinct electronic properties, influencing binding to biological targets like kinases or serotonin receptors. Cinnoline derivatives in exhibit antipsychotic activity, suggesting the target may share similar mechanisms but with altered potency due to its sulfonyl group .
  • Substituent Effects: The benzenesulfonyl group at R3 in the target compound is unique compared to methyl (10a) or trifluoromethyl () groups. This substituent may improve metabolic stability by resisting oxidative degradation, a common issue with methyl groups . Ethoxy at R6 increases lipophilicity compared to fluoro or chloro substituents (e.g., Imp. The 4-(4-fluorophenyl)piperazine moiety is conserved across multiple analogs (), underscoring its role in receptor binding. Fluorine’s electronegativity fine-tunes the phenyl ring’s electronic profile, optimizing interactions with dopamine or serotonin receptors .

Biological Activity

3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline is a complex compound with significant potential in medicinal chemistry, particularly for its antimicrobial, anticancer, and antiviral activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure containing nitrogen. Its structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C27H26FN3O3S
Molecular Weight 463.57 g/mol
CAS Number 866843-24-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : It inhibits bacterial DNA gyrase and type IV topoisomerase, disrupting DNA synthesis, which leads to bacterial cell death.
  • Antiviral Activity : The compound exhibits inhibitory effects against Influenza A virus (IAV) by interfering with viral RNA transcription and replication. In vitro studies have shown IC50 values ranging from 0.88 to 6.33 μM, indicating promising antiviral potential .
  • Neuropharmacological Effects : The piperazine moiety in the compound suggests potential interactions with neurotransmitter receptors, including dopamine and serotonin receptors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. For instance:

  • A study demonstrated that certain substituted quinolines exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, showing better results than the reference drug bleomycin .

Antimicrobial Studies

In a comparative study of various quinoline derivatives:

  • Compounds were tested against mycobacterial species, revealing that some derivatives showed higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .

Case Studies

  • Study on Antiviral Activity : A series of substituted quinolines containing piperazine moieties were synthesized and evaluated for their anti-IAV activity. The findings indicated that specific structural modifications significantly enhanced antiviral efficacy .
  • Anticancer Evaluation : Research focused on the structure–activity relationship (SAR) of quinoline derivatives led to the identification of compounds with improved binding affinities and cytotoxic effects in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinoline core via cyclization of substituted anilines.
  • Step 2 : Introduction of the benzenesulfonyl group via nucleophilic substitution at the 3-position.
  • Step 3 : Functionalization at the 4-position with 4-(4-fluorophenyl)piperazine under Buchwald-Hartwig coupling conditions.
  • Critical Parameters : Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd(OAc)₂ for coupling) significantly affect yield .
    • Validation : Monitor intermediates via TLC and HPLC; optimize using Design of Experiments (DoE) to balance competing reaction kinetics .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., ethoxy group at C6: δ ~4.5 ppm for -OCH₂CH₃) .
  • X-ray Crystallography : Resolves spatial arrangement of the benzenesulfonyl and piperazine groups, critical for docking studies .
  • MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₅FN₃O₃S: 498.16) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s pharmacological targets?

  • Approach :

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or fluorine) to assess impact on receptor binding .
  • Biological Assays : Use in vitro kinase inhibition assays (e.g., EGFR, VEGFR) and cytotoxicity screens (e.g., NCI-60 panel) to correlate substituent changes with activity .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .

Q. What strategies address contradictions in reported physicochemical data (e.g., solubility, melting point)?

  • Case Example : Discrepancies in melting points (e.g., 180–185°C vs. 190–195°C) may arise from polymorphic forms or impurities.

  • Resolution :
  • Thermal Analysis : DSC/TGA to identify polymorphs.
  • Recrystallization : Test solvents (e.g., EtOH vs. DCM) to isolate pure forms .
    • Documentation : Report solvent system, heating rate, and purity thresholds to standardize data .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • In Vitro Methods :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
    • In Vivo : Administer to rodent models (e.g., Sprague-Dawley rats) with PK/PD profiling to calculate AUC and clearance rates .

Methodological Recommendations

  • Spectral Ambiguities : Use orthogonal techniques (e.g., NOESY for spatial proximity vs. COSY for coupling) to resolve overlapping signals in crowded NMR regions .
  • Reaction Optimization : Apply machine learning (e.g., Bayesian optimization) to predict ideal solvent/catalyst combinations for coupling steps .
  • Toxicity Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism and improve stability .

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